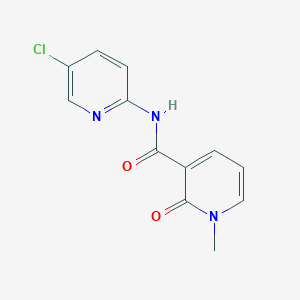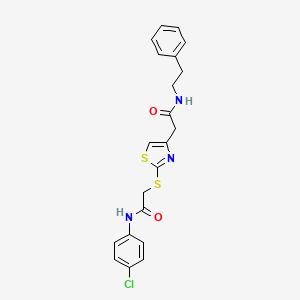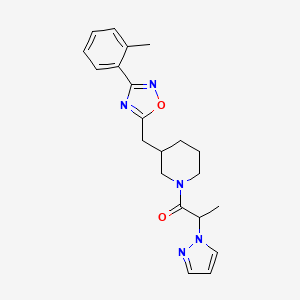
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of histone acetyltransferase (HAT) enzymes, which play a crucial role in regulating gene expression.
Wirkmechanismus
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide works by binding to the active site of HAT enzymes, preventing the acetylation of histone proteins. This leads to changes in gene expression patterns, which can inhibit the growth of cancer cells and induce apoptosis. N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to be highly selective for the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HAT enzymes.
Biochemical and Physiological Effects:
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has several advantages for lab experiments, including its high selectivity for HAT enzymes, its ability to inhibit the growth of cancer cells, and its anti-inflammatory effects. However, N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide for these applications. In addition, the development of more potent and selective HAT inhibitors based on the structure of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide involves the condensation of 5-chloro-2-aminopyridine with methyl 2-oxo-3-pyridinecarboxylate in the presence of triethylamine. The resulting compound is then treated with 1,1'-carbonyldiimidazole to yield the final product. The synthesis method of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of HAT enzymes. HAT enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which can activate or repress gene transcription. Inhibition of HAT enzymes by N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-16-6-2-3-9(12(16)18)11(17)15-10-5-4-8(13)7-14-10/h2-7H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNAXDQBXFSHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2844219.png)

![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)








